

Structure-Activity Relationship (SAR) Studies of Nitropyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

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Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug discovery.^{[1][2]} Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[3][4][5]} The introduction of a nitro (-NO₂) group onto the pyrazole ring creates nitropyrazole derivatives, which often demonstrate enhanced or unique pharmacological profiles. The strong electron-withdrawing nature and hydrogen bonding capabilities of the nitro group can significantly influence the molecule's interaction with biological targets.

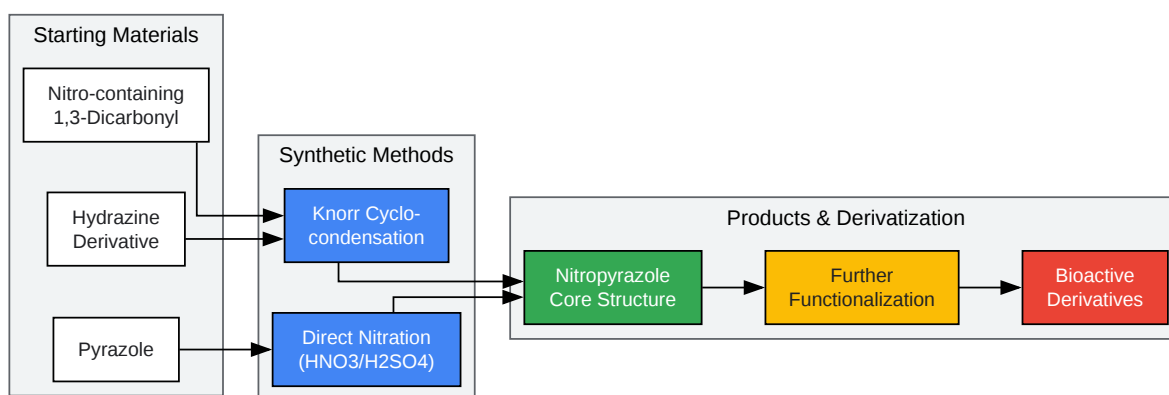
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives. It covers their synthesis, summarizes quantitative biological data, details key experimental protocols, and visualizes complex relationships to offer a comprehensive resource for researchers, scientists, and drug development professionals. Beyond pharmacology, nitropyrazole derivatives are also notable as energetic materials, prized for their high energy and density.^{[6][7]}

Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles can be broadly approached through two main strategies: the direct nitration of a pre-existing pyrazole ring or the construction of the pyrazole ring from nitro-containing precursors.

Common Synthetic Routes:

- **Direct Nitration of Pyrazole:** The most common method involves the electrophilic nitration of pyrazole. This is typically achieved using a mixture of fuming nitric acid and sulfuric acid.[6] The position of nitration (C3, C4, or N1) can be controlled by reaction conditions and the nature of substituents already on the pyrazole ring.[7][8]
- **Rearrangement of N-Nitropyrazole:** N-nitropyrazole, formed by nitration under specific conditions, can undergo thermal or acid-catalyzed rearrangement to yield C-nitrated pyrazoles, primarily 3-nitropyrazole.[7][8]
- **Cyclocondensation Reactions:** The classical Knorr pyrazole synthesis can be adapted by using a hydrazine derivative and a 1,3-dicarbonyl compound that bears a nitro group.[1] This method allows for the controlled placement of the nitro group and other substituents.



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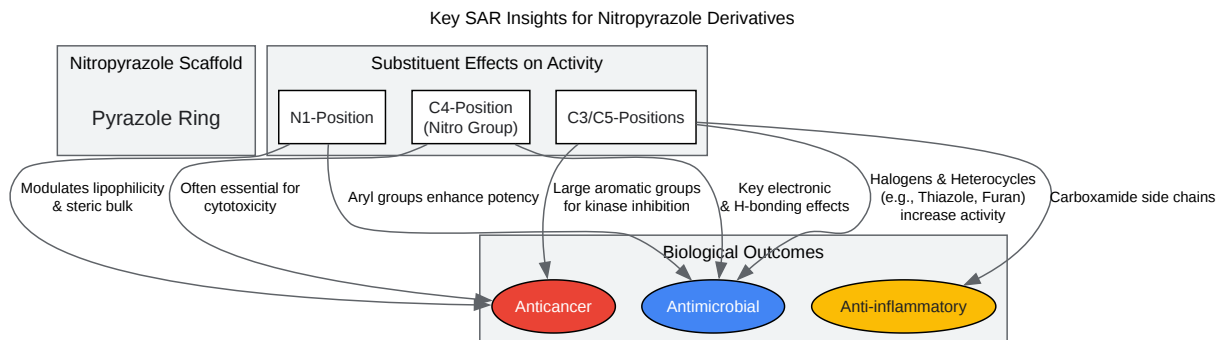
General synthetic workflow for nitropyrazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. Key modifications include the position of the nitro group and the

nature of substituents at the N1, C3, and C5 positions.

- **Role of the Nitro Group:** The position of the nitro group is critical. For instance, 4-nitropyrazole is a common and stable intermediate for further derivatization.^{[6][9]} The strong electron-withdrawing properties of the nitro group can modulate the pKa of the molecule and influence its ability to form hydrogen bonds with target enzymes or receptors.
- **N1-Position Substituents:** Alkylation or arylation at the N1 position significantly impacts lipophilicity and steric profile. In many cases, N-phenyl substitution is a key feature in potent antimicrobial or anticancer agents.^[10] For example, in a series of meprin inhibitors, N-aryl moieties were introduced to modulate activity.^[11]
- **C3 and C5-Position Substituents:** These positions offer wide scope for modification.
 - **Antimicrobial Activity:** The introduction of halogenated phenyl rings or other heterocyclic moieties (like furan) at these positions can drastically enhance antibacterial or antifungal potency.^{[3][12]} Compound 193, a pyrazole–phenylthiazole hybrid, showed a promising MIC value of 4 µg/mL against MRSA.^[3]
 - **Anticancer Activity:** Large aromatic or heteroaromatic groups at C3 and C5 are often found in potent kinase inhibitors.^[13] The substitution of fluorine or chlorine can enhance the bacteriostatic and cytotoxic effects.^[3]
 - **Anti-inflammatory Activity:** The presence of specific side chains, such as carboxamides, can lead to significant anti-inflammatory effects.^[4]



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Structure-activity relationship summary for nitropyrazoles.

Quantitative SAR Data

The following tables summarize quantitative data from various studies, highlighting the potency of specific nitropyrazole derivatives against microbial and cancer targets.

Table 1: Antimicrobial Activity of Selected Nitropyrazole Derivatives

Compound ID	Target Organism	Activity Type	Potency	Reference
Compound 3	Escherichia coli	Antibacterial	MIC: 0.25 µg/mL	[4]
Compound 4	Streptococcus epidermidis	Antibacterial	MIC: 0.25 µg/mL	[4]
Compound 193	Methicillin-resistant S. aureus (MRSA)	Antibacterial	MIC: 4 µg/mL	[3]
Compound 2	Aspergillus niger	Antifungal	MIC: 1 µg/mL	[4]

Table 2: Anticancer & Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

Compound ID	Target	Activity Type	Potency (IC ₅₀)	Reference
Compound 192	DNA Gyrase	Enzyme Inhibition	0.10 µM	[3]
Compound 22	MCF-7 (Breast Cancer)	Cytotoxicity	0.01 µM	[5]
Compound 22	NCI-H460 (Lung Cancer)	Cytotoxicity	0.03 µM	[5]
trans-[PtCl ₂ (1-methyl-4-nitropyrazole) ₂]	Various Cancer Cell Lines	Cytotoxicity	Micromolar concentrations	[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of nitropyrazole derivatives. Below are methodologies for a key synthesis and a primary biological assay.

Detailed Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[6]

This method provides an efficient route to the 4-nitropyrazole core structure.

Materials:

- Pyrazole
- Concentrated sulfuric acid (98%)
- Fuming nitric acid (98%)
- Fuming sulfuric acid (20% SO₃)
- Ice, distilled water

- Four-necked flask, stirrer, thermometer, dropping funnel

Procedure:

- Step 1: Formation of Pyrazole Sulfate
 - To a 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid.
 - Slowly add 6.8 g (0.1 mol) of pyrazole while stirring.
 - Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
- Step 2: Nitration
 - Prepare a nitrating mixture (nitrosulfuric acid) by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.
 - Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.
 - Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution.
 - After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1.5 hours.
- Step 3: Isolation and Purification
 - Pour the cooled reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate.
 - Collect the precipitate by filtration and wash thoroughly with ice water.
 - Dry the product under vacuum to obtain 4-nitropyrazole. The reported yield is approximately 85% after recrystallization with ethyl ether/hexane.

Detailed Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

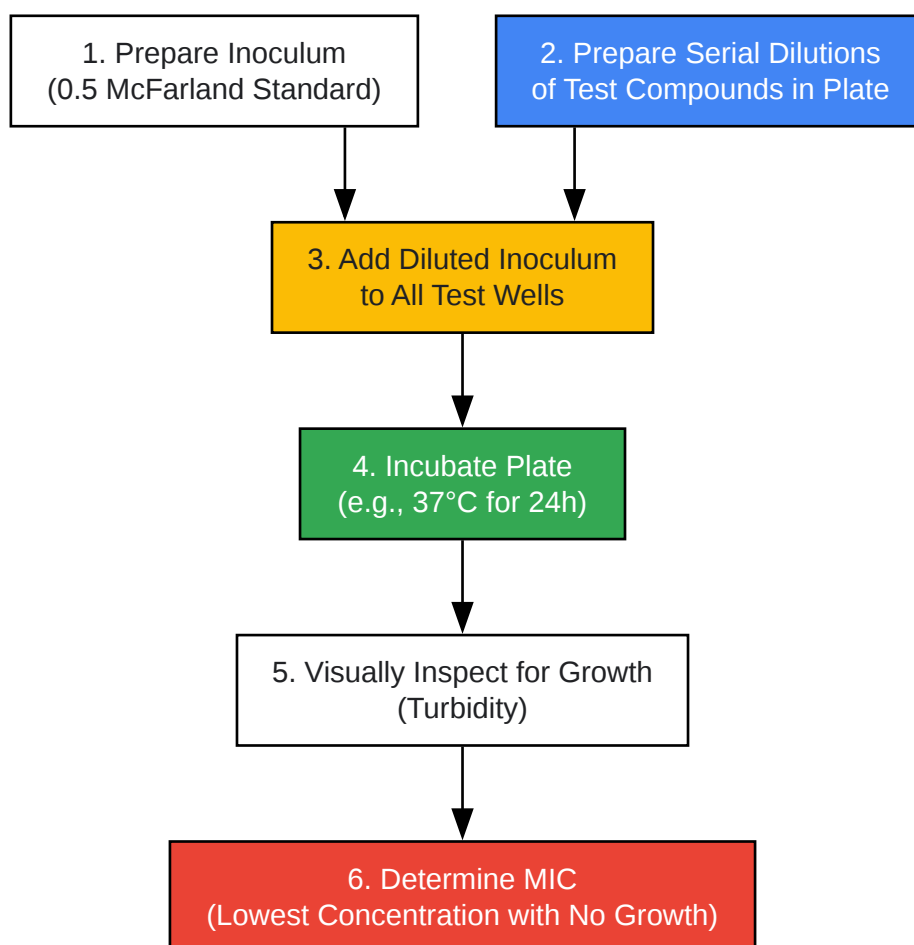
Materials:

- Test compounds (nitropyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal strains (e.g., *S. aureus* ATCC 25923, *E. coli* ATCC 25922).
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Sterile 96-well microtiter plates.
- Spectrophotometer or plate reader.

Procedure:

- Preparation of Inoculum:
 - Culture the microorganism overnight on an appropriate agar plate.
 - Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
 - Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Compound Dilutions:
 - Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. Typical concentration ranges might be from 128 $\mu\text{g/mL}$ down to 0.25 $\mu\text{g/mL}$.
 - Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

- Inoculation and Incubation:
 - Add the prepared inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 μ L).
 - Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- Determination of MIC:
 - After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
 - Results can also be read quantitatively using a plate reader at 600 nm.



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Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Nitropyrazole derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies reveal clear patterns: specific substitutions at the N1, C3, and C5 positions, in conjunction with the electronically crucial nitro group, are key to tailoring the biological activity. Halogenation and the incorporation of bulky aromatic or heterocyclic moieties are consistently effective strategies for enhancing antimicrobial and anticancer potency. The synthetic accessibility of the nitropyrazole core allows for extensive derivatization, enabling the systematic optimization of lead compounds. Future research will likely focus on refining these derivatives to improve selectivity, reduce toxicity, and overcome drug resistance mechanisms.

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